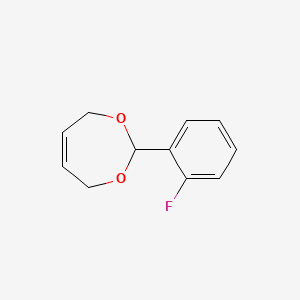
2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine
Vue d'ensemble
Description
The compound “2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile” is a chemical compound with the molecular formula C11H7FN2O and a molecular weight of 202.19 . It’s stored in a dry, sealed environment at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, the synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid was reported in a study .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Fluorodeschloroketamine, an analogue of ketamine where the chlorine group has been replaced by fluorine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile” is a solid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
The compound has been synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde . According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI 50/TGI values of 15.72/50.68 μM . This suggests that it could be used in the development of new anticancer drugs .
Pharmacokinetics Prediction
The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates that the compound could have potential applications in drug development and pharmacokinetics prediction .
Antibacterial and Antifungal Activity
The compound has been shown to exhibit biological activity against certain types of bacteria and fungi. This suggests that it could be used in the development of new antibacterial and antifungal agents.
Neuropharmacological Potential
Chemical Modification
The possibility of extensive chemical modification of the compound to obtain various classes of condensed and non-condensed derivatives suggests that it could be used in the development of new synthetic agents with biological activity .
Hybrid-Pharmacophore Approach
The use of thiazole/thiazolidinone derivatives in the context of the “hybrid-pharmacophore” approach made it possible to obtain many existing drugs and compounds in the preclinical research stages . This suggests that the compound could be used in the development of new drugs using the hybrid-pharmacophore approach .
Safety and Hazards
The safety data sheet for 2-Fluorophenyl isocyanate, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-6-2-1-5-9(10)11-13-7-3-4-8-14-11/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKUVLLEECHYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



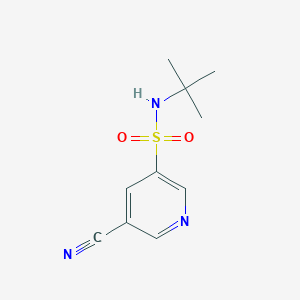
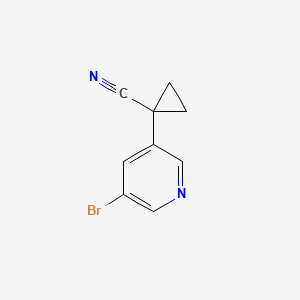
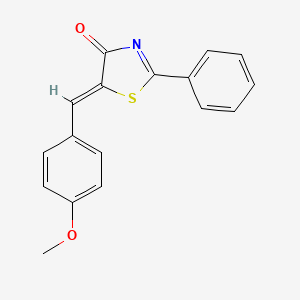
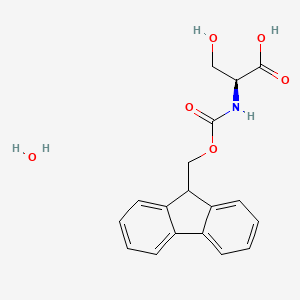


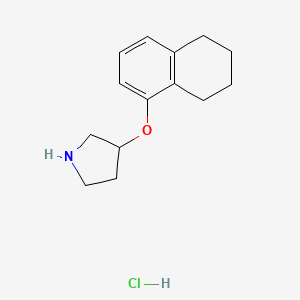
![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)
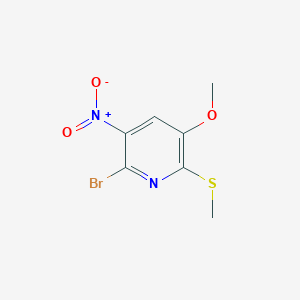



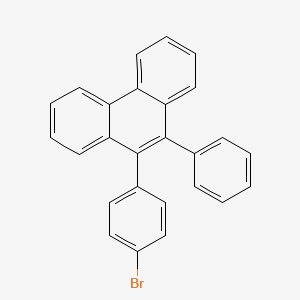
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)